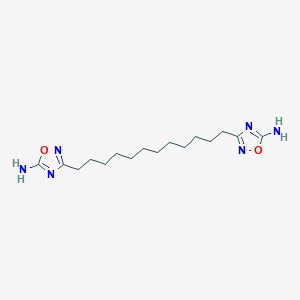
3,3'-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) typically involves the reaction of dodecanedioic acid with hydrazine to form the corresponding dihydrazide. This intermediate is then cyclized with cyanogen bromide to yield the desired oxadiazole compound . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: N-substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Known for its high thermal stability and density.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another compound with similar energetic properties.
Uniqueness
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) is unique due to its long dodecane chain, which imparts distinct physical and chemical properties compared to other oxadiazoles
Eigenschaften
CAS-Nummer |
648441-06-9 |
|---|---|
Molekularformel |
C16H28N6O2 |
Molekulargewicht |
336.43 g/mol |
IUPAC-Name |
3-[12-(5-amino-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C16H28N6O2/c17-15-19-13(21-23-15)11-9-7-5-3-1-2-4-6-8-10-12-14-20-16(18)24-22-14/h1-12H2,(H2,17,19,21)(H2,18,20,22) |
InChI-Schlüssel |
MKLVMFVOLUGDFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCC1=NOC(=N1)N)CCCCCC2=NOC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















